molecular formula C19H21ClN2O2S B2651083 N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide CAS No. 2034600-61-6

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B2651083
CAS No.: 2034600-61-6
M. Wt: 376.9
InChI Key: NSDJGCCGJLZUPY-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide is a synthetic chemical compound of significant interest in pre-clinical pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell membrane receptors that are crucial for cellular signaling and are the targets for a substantial proportion of modern therapeutics . Researchers can utilize this compound as a chemical tool to probe complex GPCR-mediated signaling pathways. Its structure suggests potential for functional selectivity, where a ligand may preferentially activate one intracellular signaling pathway over another downstream of a single receptor . This property, also known as agonist bias, is a key area of investigation for developing new therapeutics with enhanced efficacy and reduced side effects. Consequently, this ethanediamide derivative serves as a valuable compound for advanced studies in signal transduction, receptor pharmacology, and the development of targeted interventions for various physiological and pathophysiological processes.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2S/c1-13-4-5-15(10-16(13)20)22-18(24)17(23)21-12-19(7-2-3-8-19)14-6-9-25-11-14/h4-6,9-11H,2-3,7-8,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDJGCCGJLZUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide, a compound with the molecular formula C17H19ClN2O2SC_{17}H_{19}ClN_{2}O_{2}S and a molecular weight of 350.9 g/mol, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro-methylphenyl group and a thiophen-3-yl-cyclopentyl moiety. Its structure can be represented as follows:

\text{N 3 chloro 4 methylphenyl N 1 thiophen 3 yl cyclopentyl methyl}ethanediamide}

Physical Properties

PropertyValue
Molecular FormulaC17H19ClN2O2S
Molecular Weight350.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chloro-Methylphenyl Intermediate : Chlorination of a methylphenyl compound under controlled conditions.
  • Cyclopentyl and Thiophen Integration : Introduction of the cyclopentyl group through nucleophilic substitution.
  • Final Coupling Reaction : Coupling of intermediates to yield the target compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Research has pointed towards the anti-inflammatory potential of this compound class. Inhibitors targeting microsomal prostaglandin E2 synthase (mPGES-1), which are structurally related to this compound, have demonstrated efficacy in reducing inflammation in preclinical models, suggesting a possible therapeutic role in inflammatory diseases.

Neuroprotective Properties

There is emerging evidence that compounds with similar structures may possess neuroprotective effects. Studies indicate that they can mitigate oxidative stress and neuroinflammation, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease.

Case Studies

Case Study 1: Antitumor Activity

A study conducted on a series of thiophene-containing compounds revealed that those with a similar structure to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, a derivative was shown to significantly reduce edema and inflammatory markers compared to control groups. This suggests that the compound may inhibit pathways involved in inflammation .

Comparison with Similar Compounds

N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-Methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()

  • Structure : Shares the 3-chloro-4-methylphenyl group but replaces the thiophen-3-yl-cyclopentylmethyl moiety with a thiazolo-triazolyl-ethyl group.

N'-(3-Cyano-4-fluorophenyl)-N-{[1-(Dimethylamino)cyclopentyl]methyl}ethanediamide ()

  • Structure: Features a 3-cyano-4-fluorophenyl group and a dimethylamino-substituted cyclopentylmethyl chain.
  • Key Properties: Log S: -3.54 (indicative of low aqueous solubility). pKa: 11.15 (basic character due to dimethylamino group).
  • Comparison: The cyano and fluoro substituents may increase metabolic stability compared to chloro-methyl groups, while the dimethylamino group could enhance membrane permeability .

Thiazoline Derivatives ()

  • Structure: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide derivatives.

Data Tables: Structural and Physicochemical Comparison

Compound Name Molecular Formula Aryl Substituent Heterocyclic/Hydrophobic Group Key Properties Reference
N'-(3-Chloro-4-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide C₂₀H₂₂ClN₂O₂S (calculated) 3-Chloro-4-methylphenyl Thiophen-3-yl-cyclopentylmethyl N/A (Theoretical)
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide C₂₄H₂₃ClN₆O₃S₂ 3-Chloro-4-methylphenyl Thiazolo-triazolyl-ethyl N/A
N'-(3-Cyano-4-fluorophenyl)-N-{[1-(dimethylamino)cyclopentyl]methyl}ethanediamide C₁₉H₂₄FN₃O₂ 3-Cyano-4-fluorophenyl Dimethylamino-cyclopentylmethyl Log S = -3.54; pKa = 11.15
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide C₂₃H₂₃N₃OS Phenyl Thiazol-2(3H)-ylidene-cyclopentylmethyl MAO-B IC₅₀ = 12.3 µM

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